molecular formula C10H11NO B3194121 2-Methyl-2,3-dihydroisoquinolin-4(1H)-one CAS No. 79841-13-7

2-Methyl-2,3-dihydroisoquinolin-4(1H)-one

Cat. No.: B3194121
CAS No.: 79841-13-7
M. Wt: 161.2 g/mol
InChI Key: SZNJHPIVJBDAIH-UHFFFAOYSA-N
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Description

2-Methyl-2,3-dihydroisoquinolin-4(1H)-one: is a heterocyclic organic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are often used as building blocks in the synthesis of pharmaceuticals and other bioactive molecules. The structure of this compound consists of a fused benzene and pyridine ring system with a methyl group at the 2-position and a carbonyl group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Pictet-Spengler Reaction: : One common method for synthesizing 2-Methyl-2,3-dihydroisoquinolin-4(1H)-one involves the Pictet-Spengler reaction. This reaction typically involves the condensation of a β-phenylethylamine with an aldehyde or ketone in the presence of an acid catalyst. The reaction proceeds through the formation of an iminium ion intermediate, which then undergoes cyclization to form the isoquinoline ring system.

  • Bischler-Napieralski Reaction: : Another method involves the Bischler-Napieralski reaction, where a β-phenylethylamine is acylated with an acid chloride or anhydride, followed by cyclization under acidic conditions to form the isoquinoline ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale versions of the above synthetic routes, optimized for yield and purity. The choice of method depends on factors such as the availability of starting materials, cost, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : 2-Methyl-2,3-dihydroisoquinolin-4(1H)-one can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : The compound can be reduced to form 2-Methyl-1,2,3,4-tetrahydroisoquinoline using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: : Electrophilic substitution reactions can occur at the aromatic ring, allowing for the introduction of various substituents. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogens (e.g., bromine, chlorine), nitrating agents

Major Products Formed

    Oxidation: Oxidized derivatives such as 2-Methyl-4-oxo-1,2,3,4-tetrahydroisoquinoline

    Reduction: 2-Methyl-1,2,3,4-tetrahydroisoquinoline

    Substitution: Various substituted isoquinolines depending on the reagents used

Scientific Research Applications

Chemistry

2-Methyl-2,3-dihydroisoquinolin-4(1H)-one is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

Medicine

The compound is explored for its potential therapeutic applications. Its derivatives are studied for their pharmacological properties, including their ability to act as enzyme inhibitors or receptor agonists/antagonists.

Industry

In the industrial sector, this compound is used in the synthesis of dyes, agrochemicals, and other specialty chemicals. Its versatility makes it valuable in various industrial applications.

Mechanism of Action

The mechanism of action of 2-Methyl-2,3-dihydroisoquinolin-4(1H)-one depends on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. If it acts as a receptor agonist or antagonist, it may bind to the receptor, modulating its activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline: The parent compound of the isoquinoline family, lacking the methyl and carbonyl groups.

    1,2,3,4-Tetrahydroisoquinoline: A reduced form of isoquinoline, lacking the carbonyl group.

    2-Methyl-1,2,3,4-tetrahydroisoquinoline: A reduced form of 2-Methyl-2,3-dihydroisoquinolin-4(1H)-one, lacking the carbonyl group.

Uniqueness

This compound is unique due to the presence of both a methyl group at the 2-position and a carbonyl group at the 4-position. These functional groups confer distinct chemical reactivity and biological activity compared to other isoquinoline derivatives.

Properties

IUPAC Name

2-methyl-1,3-dihydroisoquinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-11-6-8-4-2-3-5-9(8)10(12)7-11/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZNJHPIVJBDAIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2=CC=CC=C2C(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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